4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
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Overview
Description
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, also known as AEMB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has also been found to inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer's disease, and to protect dopaminergic neurons from degeneration in Parkinson's disease.
Mechanism Of Action
The mechanism of action of 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression, and to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical And Physiological Effects
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has been found to have various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective activity. 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the production of pro-inflammatory cytokines in immune cells. 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has also been found to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in the treatment of various diseases. However, 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide also has limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the optimization of its pharmacological properties for clinical use. Other potential directions for research include the investigation of 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide's potential applications in other diseases, such as diabetes and cardiovascular disease, and the development of novel drug delivery systems for 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide.
Synthesis Methods
The synthesis of 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide involves the reaction of 2-ethoxyaniline with morpholine in the presence of acetic anhydride, followed by the reaction of the resulting product with 4-nitrobenzoyl chloride and reduction with tin and hydrochloric acid. The final product is obtained by the reaction of the resulting amine with 4-chloro-3-nitrobenzoic acid.
properties
IUPAC Name |
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-19-13-7-10(15)3-4-12(13)14(18)17-9-11-8-16-5-6-20-11/h3-4,7,11,16H,2,5-6,8-9,15H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGJGKAWROUGCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)NCC2CNCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434621 |
Source
|
Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
CAS RN |
170799-30-1 |
Source
|
Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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